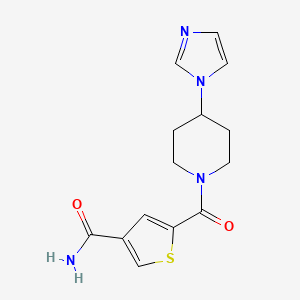![molecular formula C14H16FN3O3 B7440170 5-fluoro-2-methoxy-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)propan-2-yl]benzamide](/img/structure/B7440170.png)
5-fluoro-2-methoxy-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)propan-2-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-fluoro-2-methoxy-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)propan-2-yl]benzamide, also known as FMOX, is a chemical compound that has gained attention in the scientific research community for its potential therapeutic applications. FMOX is a benzamide derivative that has been synthesized through a multi-step process, and its mechanism of action is still being studied. In
Mécanisme D'action
The mechanism of action of 5-fluoro-2-methoxy-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)propan-2-yl]benzamide is still being studied, but it is thought to involve the inhibition of tubulin polymerization. Tubulin is a protein that plays a crucial role in cell division, and the inhibition of its polymerization can lead to cell cycle arrest and cell death. This compound has also been shown to bind to the colchicine binding site on tubulin, which is a site that is targeted by other anti-cancer drugs.
Biochemical and Physiological Effects:
This compound has been shown to have cytotoxic effects on cancer cells, particularly in breast cancer and lung cancer cell lines. It has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. This compound has been shown to have low toxicity in vitro, but its toxicity in vivo is still being studied.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 5-fluoro-2-methoxy-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)propan-2-yl]benzamide is its potential as a cytotoxic agent for cancer cells. Its mechanism of action is different from other anti-cancer drugs, which may make it useful in combination therapies. However, this compound has not yet been studied extensively in vivo, and its toxicity and efficacy in animal models are still unknown.
Orientations Futures
There are several potential future directions for research on 5-fluoro-2-methoxy-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)propan-2-yl]benzamide. One direction is to study its efficacy and toxicity in animal models, particularly in combination with other anti-cancer drugs. Another direction is to study its potential as an anti-inflammatory agent in animal models of inflammatory diseases. Additionally, the development of this compound analogs may lead to compounds with improved efficacy and toxicity profiles.
Méthodes De Synthèse
The synthesis of 5-fluoro-2-methoxy-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)propan-2-yl]benzamide involves several steps, starting with the reaction of 5-methyl-1,2,4-oxadiazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-amino-3-fluorobenzamide to form the amide product. The final step involves the reaction of the amide with 2-(bromomethyl)propane-1,3-diol to form the target compound, this compound.
Applications De Recherche Scientifique
5-fluoro-2-methoxy-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)propan-2-yl]benzamide has been studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to have cytotoxic effects on cancer cells, and its mechanism of action is thought to involve the inhibition of tubulin polymerization. This compound has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
5-fluoro-2-methoxy-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)propan-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O3/c1-8-16-13(18-21-8)14(2,3)17-12(19)10-7-9(15)5-6-11(10)20-4/h5-7H,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LONWNAGHXCWRTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C(C)(C)NC(=O)C2=C(C=CC(=C2)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-benzyl-N-[(1R,2R)-2-hydroxy-4-(pyrazol-1-ylmethyl)cyclopentyl]-1,3-oxazole-2-carboxamide](/img/structure/B7440093.png)
![(4-cyclopentyl-1,4-diazepan-1-yl)-[(5R,7S)-5,7-dimethyl-1,4,5,7-tetrahydropyrano[3,4-c]pyrazol-3-yl]methanone](/img/structure/B7440101.png)
![[(5R,7S)-5,7-dimethyl-1,4,5,7-tetrahydropyrano[3,4-c]pyrazol-3-yl]-[4-(2-pyrrolidin-1-ylethyl)piperazin-1-yl]methanone](/img/structure/B7440103.png)
![[(3S,5R)-4-benzyl-3-[[(2-cyclopropylpyrimidin-5-yl)methylamino]methyl]-5-methylmorpholin-3-yl]methanol](/img/structure/B7440112.png)
![[4-[[(3S,5R)-4-benzyl-3-(hydroxymethyl)-5-methylmorpholin-3-yl]methylamino]pyridin-3-yl]methanol](/img/structure/B7440119.png)
![3-fluoro-6-methoxy-N-[[(2R,5S)-5-(1H-1,2,4-triazol-5-yl)oxolan-2-yl]methyl]pyridin-2-amine](/img/structure/B7440131.png)

![1-[1-[1-(Methoxymethyl)cyclobutanecarbonyl]piperidin-4-yl]pyrrolidine-2-carboxamide](/img/structure/B7440149.png)

![N-[1-[2-(methylamino)-2-oxoethyl]piperidin-4-yl]-6-(N-methylanilino)pyridine-3-carboxamide](/img/structure/B7440160.png)
![N-[2-[[4-(hydroxymethyl)phenyl]methoxy]-1,7-dimethylindol-3-yl]acetamide](/img/structure/B7440165.png)
![4-[[1-[4-(Trifluoromethyl)phenyl]tetrazol-5-yl]methyl]-1,8-dioxa-4-azaspiro[5.5]undecane](/img/structure/B7440177.png)
![2-(cyclohexen-1-yl)-N-[1-(2-hydroxyethyl)-2-methyl-4,5,6,7-tetrahydrobenzimidazol-5-yl]acetamide](/img/structure/B7440180.png)
